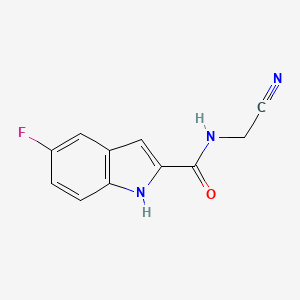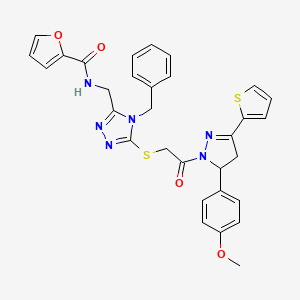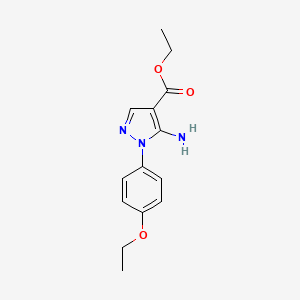
ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are recommended for the synthesis of complex molecules . These reactions often involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The use of catalysts like alumina–silica-supported MnO2 has been reported for the synthesis of similar compounds .Chemical Reactions Analysis
The chemical reactivity of such compounds is often associated with the nitrogen atoms in the pyrazole ring, which can act as nucleophiles . This allows them to participate in a variety of chemical reactions, leading to the formation of a wide range of heterocyclic compounds .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors. For instance, compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have shown high efficiency in inhibiting corrosion on mild steel, especially in industrial pickling processes. These compounds form an adsorbed film on the metal surface, protecting it from corrosive environments. Research indicates that these inhibitors adhere to the Langmuir adsorption isotherm, with their effectiveness confirmed through various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).
Catalytic Applications
Certain derivatives of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate have been utilized in green chemistry for catalyzing synthesis reactions. For example, isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method offers a green, simple, and efficient approach for preparing such compounds through a one-pot four-component condensation reaction, highlighting the compound's role in facilitating environmentally friendly chemical processes (Zolfigol et al., 2013).
Synthesis of Novel Compounds
Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a wide array of novel compounds. For instance, its derivatives have been used in the synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showcasing their potential as anti-tumor agents. These processes involve various condensation reactions, demonstrating the compound's versatility in creating novel pharmacologically active molecules (Nassar et al., 2015).
Direcciones Futuras
The future research directions could involve further exploration of the biological activities of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate and similar compounds. This could include in-depth studies on their mechanisms of action, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, the design of new chemical entities based on the pyrazole core could be a promising direction for the discovery of new drug candidates .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-19-11-7-5-10(6-8-11)17-13(15)12(9-16-17)14(18)20-4-2/h5-9H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOYXLBODVTBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

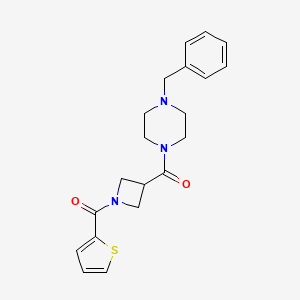
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2965743.png)
![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)
![N-(4-methylphenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2965746.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2965748.png)
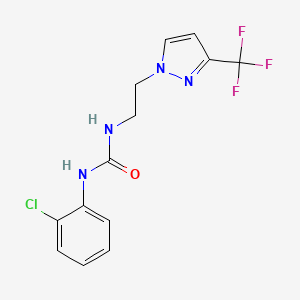
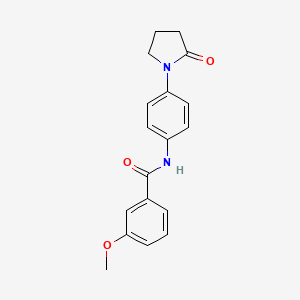
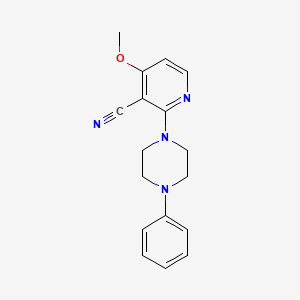
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2965761.png)
